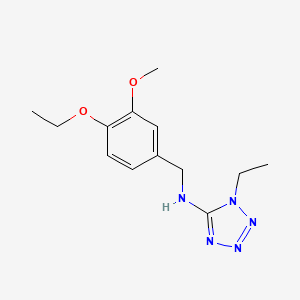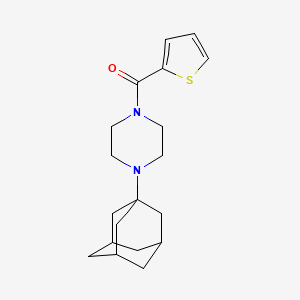![molecular formula C17H20N4O B4421422 N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421422.png)
N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
描述
N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperazine class of compounds, which have been found to possess a wide range of biological activities. PPAA has been shown to have promising effects on various biochemical and physiological processes, making it a subject of interest for researchers in multiple fields.
作用机制
The exact mechanism of action of PPAA is not fully understood, but it is believed to act on various receptors in the body, including dopamine, serotonin, and adrenergic receptors. It has been shown to have both agonist and antagonist effects on these receptors, which may explain its diverse range of effects on different physiological processes.
Biochemical and Physiological Effects:
PPAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. It has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. Additionally, PPAA has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease. Finally, PPAA has been shown to have anticancer effects, making it a potential treatment for various types of cancer.
实验室实验的优点和局限性
One of the advantages of using PPAA in lab experiments is its well-established synthesis method, which allows researchers to obtain the compound in a relatively straightforward manner. Additionally, PPAA has been shown to have a wide range of effects on different physiological processes, making it a versatile tool for researchers in multiple fields. However, one limitation of using PPAA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the results obtained from studies using this compound.
未来方向
There are many potential future directions for research on PPAA. One area of interest is the development of more specific agonists and antagonists for the receptors that PPAA acts on, which may allow for more targeted treatments for various diseases. Additionally, more research is needed to fully understand the mechanism of action of PPAA and how it interacts with different receptors in the body. Finally, there is potential for PPAA to be used in combination with other drugs to enhance its effects or reduce its side effects, which may lead to new treatments for various diseases.
科学研究应用
PPAA has been studied extensively for its potential applications in scientific research. It has been shown to have promising effects on various biochemical and physiological processes, making it a subject of interest for researchers in multiple fields. Some of the areas where PPAA has been studied include neuropharmacology, cardiovascular research, and cancer research.
属性
IUPAC Name |
N-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-15-6-2-1-3-7-15)14-20-10-12-21(13-11-20)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNXUDNXRWMPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(2-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B4421341.png)
![2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)benzoic acid](/img/structure/B4421347.png)
![N-(3,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4421352.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4421359.png)
![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421373.png)
![2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4421376.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4421377.png)

![N-[2-(methylthio)phenyl]ethanesulfonamide](/img/structure/B4421406.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)
![1-allyl-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B4421425.png)